Solvolysis Rate and Mechanism: Methyl Chlorodithioformate vs. Methyl Chloroformate and Its Thio‑Analogues
The solvolysis rate of methyl chlorodithioformate (MeSCSCl) is the highest among the four methyl chloroformate/thioformate analogues. Conductometric measurements in methanol, ethanol, and ethanol–water mixtures established the reactivity sequence MeSCSCl > MeSCOCl > MeOCSCl > MeOCOCl [1]. In methanol, MeSCSCl solvolyzes via a pure SN1 mechanism (rate-determining ionization), whereas MeSCOCl, MeOCSCl, and MeOCOCl solvolyze via an SN2 pathway [1]. In ethanol, SN1 character remains dominant only for MeSCSCl, accelerating its ethanolysis rate beyond those of the other three compounds [1]. This mechanistic divergence is directly linked to the cation stability imparted by the two sulfur atoms [2].
| Evidence Dimension | Relative solvolysis rate (hydrolysis/ethanolysis) and dominant mechanism |
|---|---|
| Target Compound Data | MeSCSCl: highest rate in all solvent systems; SN1 mechanism in methanol and predominantly SN1 in ethanol |
| Comparator Or Baseline | MeSCOCl > MeOCSCl > MeOCOCl (decreasing rate); SN2 mechanism in methanol for all three; mixed or SN2 in ethanol |
| Quantified Difference | Quantitatively, the rate follows the order MeSCSCl > MeSCOCl > MeOCSCl > MeOCOCl; the mechanistic switch from SN2 (MeOCOCl) to SN1 (MeSCSCl) is absolute under identical conditions. |
| Conditions | Methanol, ethanol, and ethanol–water mixtures at 25.0 °C; conductometric rate determination. |
Why This Matters
A user requiring the fastest-possible thioacylating agent under mild conditions should select MeSCSCl; any other methyl analogue will react slower and via a different mechanism, potentially failing in kinetically demanding applications.
- [1] La, S. M., Koh, K. S., & Lee, I. C. (1980). Nucleophilic Substitution at a Carbonyl Carbon Atom (XI). Solvolysis of Methylchloroformate and Its Thioanalogues in Methanol, Ethanol and Ethanol-Water Mixtures. Journal of the Korean Chemical Society, 24(1), 1–7. View Source
- [2] Lee, I. (1972). Nucleophilic Substitution at a Carbonyl Carbon Atom. Part Ⅱ. CNDO/2 Studies on Conformation and Reactivity of the Thio-Analogues of Methyl Chloroformate. Journal of the Korean Chemical Society, 16(6), 334–340. View Source
